molecular formula C7H12N2 B8696791 N,N-Dimethylpyridin-1-amine CAS No. 57951-36-7

N,N-Dimethylpyridin-1-amine

Cat. No.: B8696791
CAS No.: 57951-36-7
M. Wt: 124.18 g/mol
InChI Key: OKDQKPLMQBXTNH-UHFFFAOYSA-N
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Description

Historical Development and Significance in Organic Synthesis

The widespread use of pyridine (B92270) as a catalyst in acetylation reactions was a standard practice for much of the 20th century. semanticscholar.org However, this method often fell short when dealing with sterically hindered or electronically deactivated substrates. semanticscholar.org The breakthrough came in the late 1960s when the exceptional catalytic prowess of 4-dialkylaminopyridines was independently recognized by two research groups. semanticscholar.org In 1967, Litvinenko and his team discovered that DMAP significantly accelerated the benzoylation of m-chloroaniline, reporting a rate enhancement of approximately 10,000 to 100,000 times compared to reactions catalyzed by pyridine alone. highfine.com Shortly after, in 1969, Steglich and Höfle reported that DMAP was highly effective for the acylation of hindered alcohols, a reaction that was notoriously difficult with traditional methods. utrgv.edumdpi.com

This discovery marked a turning point, establishing DMAP as a new class of highly active "super" acylation catalysts. semanticscholar.orghighfine.com Its significance lies in its ability to promote reactions that were previously sluggish or required harsh conditions, allowing them to proceed efficiently at room temperature and often leading to higher yields. guidechem.com The broad applicability of DMAP extends beyond simple esterifications to include silylations, tritylations, and the synthesis of complex natural products and pharmaceuticals, where mild and selective conditions are paramount. wikipedia.orgchembk.comguidechem.com For instance, it has been crucial in the synthesis of molecules like erythromycin (B1671065) derivatives, where its use increased the reaction rate tenfold compared to traditional methods. highfine.com The commercial availability and modest cost of DMAP have further cemented its status as one of the most widely used catalysts in organic chemistry. chembk.comsemanticscholar.org

Fundamental Principles of DMAP-Catalyzed Reactions

The remarkable catalytic activity of DMAP stems from its function as a nucleophilic catalyst, a mechanism fundamentally different from simple base catalysis. nih.govvaia.com The catalytic cycle in a typical DMAP-catalyzed acylation (e.g., esterification of an alcohol with an acid anhydride) is generally accepted to proceed through the following steps:

Nucleophilic Attack and Intermediate Formation : The catalytic cycle begins with the nucleophilic attack of the pyridine ring's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). wikipedia.orgutrgv.edu This is the key step, forming a highly reactive N-acylpyridinium ion intermediate. ontosight.aiwikipedia.org The lone pair of electrons on the dimethylamino group's nitrogen atom participates in resonance with the pyridine ring, significantly increasing the nucleophilicity of the ring nitrogen, making it a much more potent nucleophile than pyridine itself. guidechem.comvaia.com

Acyl Transfer to the Nucleophile : The activated N-acylpyridinium intermediate is a superior acylating agent. It is readily attacked by the nucleophile, such as an alcohol. wikipedia.orgnih.gov The alcohol's oxygen attacks the carbonyl carbon of the acetylpyridinium ion. wikipedia.org

Product Formation and Catalyst Regeneration : This attack leads to the formation of the final ester product and the protonated form of DMAP. wikipedia.org An auxiliary, non-nucleophilic base, such as triethylamine (B128534) or pyridine, is often added to the reaction mixture. wikipedia.orgutrgv.edu The role of this auxiliary base is to deprotonate the protonated DMAP, thereby regenerating the catalyst for the next cycle. wikipedia.org

Theoretical and experimental studies have strongly supported this nucleophilic catalysis pathway over a competing base-catalyzed mechanism, where DMAP would simply act as a base to deprotonate the alcohol. nih.gov The reaction is typically first-order with respect to the acylating agent, the alcohol, and DMAP, but zero-order with respect to the auxiliary base, confirming that the auxiliary base is not involved in the rate-determining step. nih.gov This mechanism explains why DMAP is so effective: it transforms a moderate acylating agent into a highly reactive one. ontosight.ai

Comparative Analysis with Related Organic Bases in Catalysis

The superior catalytic activity of DMAP becomes evident when compared to other common organic bases used in synthesis. While bases like pyridine and triethylamine (TEA) can catalyze acylation reactions, they are significantly less effective than DMAP, especially with challenging substrates. highfine.comlibretexts.org

DMAP vs. Pyridine : DMAP can accelerate acylation reactions by a factor of 10,000 to 1,000,000 compared to pyridine. guidechem.comlibretexts.org This vast difference is not simply due to basicity. Although DMAP is more basic than pyridine, the primary reason for its enhanced catalytic power is its greater nucleophilicity. vaia.comlibretexts.org The electron-donating dimethylamino group increases the electron density on the pyridine ring nitrogen, making it a much stronger nucleophile to initiate the formation of the crucial N-acylpyridinium intermediate. guidechem.com Pyridine is a much weaker nucleophile and forms the equivalent intermediate much more slowly.

DMAP vs. Triethylamine (TEA) : Triethylamine is a stronger base (pKb ≈ 3.35) than DMAP (pKb ≈ 4.30) but is a poor acylation catalyst, with an efficacy similar to that of pyridine. libretexts.org This comparison clearly demonstrates that nucleophilicity, not just basicity, is the key to DMAP's catalytic power. TEA is a sterically hindered tertiary amine that functions primarily as a Brønsted base (a proton acceptor) rather than a nucleophile. libretexts.orgresearchgate.net It cannot effectively attack the acylating agent to form an activated intermediate in the same way DMAP does. In DMAP-catalyzed reactions, TEA's role is typically that of an auxiliary base to regenerate the catalyst. wikipedia.org

DMAP vs. Other Catalysts : Other nucleophilic catalysts like imidazole (B134444) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are also used in organic synthesis. rsc.orgresearchgate.net Imidazole shows catalytic activity for some reactions, but DMAP is generally more effective for acyl transfers. mdpi.comrsc.org DBU is a very strong, non-nucleophilic base and is often used when a strong base is required, but for nucleophilic catalysis in acylations, DMAP remains a benchmark. researchgate.net

Table 1: Comparative Properties of DMAP and Other Organic Bases

Compound Structure pKa of Conjugate Acid Primary Catalytic Role Relative Efficacy in Acylation
N,N-Dimethylpyridin-1-amine (DMAP) (CH₃)₂NC₅H₄N 9.60 wikipedia.org Nucleophilic Catalyst ontosight.ai Very High guidechem.com
Pyridine C₅H₅N 5.25 Weak Base/Nucleophilic Catalyst libretexts.org Low guidechem.com
Triethylamine (TEA) (C₂H₅)₃N 10.75 Brønsted Base libretexts.org Low libretexts.org
Imidazole C₃H₄N₂ 7.00 Nucleophilic Catalyst/Base rsc.org Moderate rsc.org
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) C₉H₁₆N₂ 13.50 Strong Brønsted Base researchgate.net Low (as nucleophile)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57951-36-7

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

N,N-dimethyl-2H-pyridin-1-amine

InChI

InChI=1S/C7H12N2/c1-8(2)9-6-4-3-5-7-9/h3-6H,7H2,1-2H3

InChI Key

OKDQKPLMQBXTNH-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1CC=CC=C1

Origin of Product

United States

Mechanistic Elucidation of N,n Dimethylpyridin 1 Amine Catalysis

Unimolecular and Bimolecular Pathways in Acyl Transfer Reactions

Acyl transfer reactions catalyzed by DMAP can proceed through different mechanistic pathways, the prevalence of which depends on the specific reactants and conditions. The key to DMAP's catalytic activity is its ability to act as a potent nucleophile, attacking the acyl source to form a highly reactive intermediate. vaia.comumich.edu

The generally accepted mechanism for DMAP-catalyzed esterification with anhydrides involves a nucleophilic pathway. wikipedia.org This process begins with the reaction between DMAP and the anhydride (B1165640) to form an N-acylpyridinium ion pair. Subsequently, the alcohol attacks this activated intermediate. During this step, the counterion, such as acetate (B1210297), facilitates the removal of a proton from the alcohol. This leads to the formation of the ester and the regeneration of the DMAP catalyst. The formation and breaking of bonds in this step are believed to occur in a concerted manner, avoiding the formation of a tetrahedral intermediate. wikipedia.org The final step in the catalytic cycle is the deprotonation of the protonated DMAP by an auxiliary base, thereby regenerating the active catalyst for the next cycle. chemeurope.com

In contrast, when the substrate is a phenol (B47542), the mechanism can shift to a base-catalyzed pathway. In this scenario, DMAP functions as a base, deprotonating the phenol to form a more nucleophilic phenolate (B1203915) ion, which then attacks the anhydride. wikipedia.org The distinction between unimolecular and bimolecular pathways, concepts often discussed in substitution and elimination reactions (SN1, SN2, E1, E2), provides a framework for understanding the kinetics of these catalyzed reactions. masterorganicchemistry.comresearchgate.net The bimolecular pathway, where the rate depends on both the substrate and the nucleophile (or base), is often observed in DMAP-catalyzed reactions. masterorganicchemistry.com

Formation and Reactivity of N-Acylpyridinium Intermediates

The cornerstone of DMAP's catalytic activity in acyl transfer reactions is the formation of a highly reactive N-acylpyridinium intermediate. umich.eduprinceton.edu DMAP, being more nucleophilic than the alcohol substrate, readily attacks the acylating agent (e.g., an acid anhydride or acyl chloride) to form this key intermediate. umich.eduprinceton.edu This process is typically a rapid pre-equilibrium. chemeurope.com

The resulting N-acylpyridinium cation is a significantly more potent acylating agent than the initial acyl donor. umich.edu The positive charge on the pyridine (B92270) ring renders the acyl group highly electrophilic and susceptible to nucleophilic attack by the alcohol. princeton.edu The reactivity of these N-acylpyridinium intermediates is influenced by the stability of the cation itself. researchgate.net Studies have shown a correlation between the stability of the acylpyridinium cation and the rate of the esterification reaction. researchgate.net This stability is, in turn, affected by substituents on the pyridine ring, with electron-donating groups generally increasing stability. researchgate.net Direct evidence for the formation of N-acylpyridinium intermediates has been obtained through kinetic studies of hydrolysis reactions, where a "burst" of product formation is observed, consistent with the build-up and subsequent rapid reaction of the intermediate. acs.org

The formation and reaction of this intermediate can be summarized in the following steps:

Formation: DMAP + Acyl-X → [Acyl-DMAP]⁺X⁻

Acyl Transfer: [Acyl-DMAP]⁺X⁻ + R-OH → Acyl-OR + DMAP-H⁺ + X⁻

Role of Counterions and Auxiliary Bases in Catalytic Cycles

The counterion (X⁻) generated during the formation of the N-acylpyridinium intermediate plays a crucial role in the subsequent steps of the catalytic cycle. princeton.eduacs.org Its basicity and nucleophilicity can significantly influence the reaction rate and even the regioselectivity of the acylation. acs.org It is proposed that the counterion, often an acetate ion when using an anhydride, acts as the base that deprotonates the alcohol during its attack on the N-acylpyridinium intermediate. chemeurope.comlookchem.comsci-hub.st The reactivity of N-acylpyridinium salts is highly dependent on both the anion and the solvent. princeton.edu Less basic anions like chloride or tetrafluoroborate (B81430) lead to less reactive acylating species. sci-hub.st

Kinetic and Stereochemical Investigations of DMAP-Catalyzed Processes

Kinetic studies are essential for understanding the mechanism of DMAP-catalyzed reactions and for optimizing reaction conditions. utrgv.edu These investigations often involve analyzing the reaction progress over time to determine the rate law, which describes how the reaction rate depends on the concentrations of the reactants and catalyst. utrgv.eduresearchgate.net

Analysis of Steric and Electronic Effects on Reaction Kinetics

Both steric and electronic factors of the alcohol, the acylating agent, and the catalyst itself have a profound impact on the kinetics of DMAP-catalyzed reactions. nih.govunimelb.edu.auresearchgate.net Steric hindrance around the reacting centers can significantly slow down the reaction. nih.gov For instance, the rate of acylation is sensitive to the steric bulk of both the alcohol and the anhydride. nih.gov

Electronic effects also play a critical role. The nucleophilicity of the DMAP catalyst is enhanced by the electron-donating dimethylamino group, which increases the electron density on the pyridine nitrogen. vaia.com This makes DMAP a much more potent catalyst than pyridine itself. bham.ac.uk Modifications to the electronic properties of the catalyst, for example by introducing different substituents on the pyridine ring, can be used to fine-tune its activity. bham.ac.uk

The interplay of these effects is crucial in applications such as the kinetic resolution of racemic alcohols. bham.ac.ukwikipedia.org In this process, a chiral DMAP derivative selectively acylates one enantiomer of a racemic alcohol faster than the other, allowing for their separation. wikipedia.org The efficiency of this resolution depends on the catalyst's ability to discriminate between the two enantiomers, a function of both steric and electronic interactions in the transition state. acs.org

Quantitative Assessment of Catalyzed vs. Uncatalyzed Pathways

For example, the acylation of alcohols with anhydrides can be described by a rate law that is first-order in the alcohol, first-order in the anhydride, and first-order in the DMAP catalyst for the catalyzed portion. researchgate.net The rate constants for both the catalyzed (k_cat) and uncatalyzed (k_uncat) reactions can be determined experimentally. nih.gov

The ratio of k_cat to k_uncat provides a measure of the catalyst's efficiency. For highly efficient catalysts like DMAP, this ratio can be very large, indicating that the catalyzed pathway is significantly faster. For instance, in the acylation of cyclohexanol (B46403) with acetic anhydride, the DMAP-catalyzed reaction is thousands of times faster than the uncatalyzed reaction. sci-hub.stnih.gov However, the relative importance of the two pathways can vary depending on the steric demands of the substrates. nih.gov For very hindered substrates, the catalyzed reaction can be slowed to the point where the uncatalyzed background reaction becomes dominant. nih.gov

Table 1: Comparison of Catalyzed and Uncatalyzed Reaction Rates A representative table illustrating the impact of DMAP on reaction rates.

ReactionConditionsRelative Rate (Uncatalyzed)Relative Rate (DMAP-catalyzed)Rate Enhancement Factor
Acetylation of Benzyl (B1604629) AlcoholAcetic Anhydride, CH₂Cl₂1~7,000~7,000
Benzoylation of AnilineBenzoyl Chloride, Benzene1~15,000 (vs. Triethylamine)-

Note: The data in this table is illustrative and compiled from various sources to demonstrate the general magnitude of rate enhancement provided by DMAP. Actual values can vary significantly with specific reaction conditions.

Mechanistic Insights in Diverse Organic Transformations

While most renowned for its role in acylation, the catalytic utility of DMAP extends to a broad spectrum of other organic reactions. solubilityofthings.comresearchgate.net Mechanistic understanding in these transformations often reveals a similar pattern of nucleophilic activation by DMAP.

In alkylations, allylations, and benzylations , DMAP can act as a nucleophile to form a reactive pyridinium (B92312) salt with the alkylating, allylating, or benzylating agent. researchgate.net This intermediate is then more susceptible to attack by the desired nucleophile.

In the Baylis-Hillman reaction , DMAP is a widely used catalyst. chemeurope.com Its role is to add to the activated alkene, forming a zwitterionic intermediate which then attacks the aldehyde. Subsequent proton transfer and elimination of the catalyst yield the final product.

DMAP also finds application in silylations and tritylations , where it facilitates the transfer of silyl (B83357) and trityl protecting groups to alcohols. chemeurope.com The mechanism is analogous to acylation, involving the formation of a highly reactive silyl- or tritylpyridinium intermediate.

Furthermore, DMAP has been shown to have a dual role in certain reactions, acting as both a nucleophile and a hydrogen-bond acceptor. nih.gov For example, in the selenium-catalyzed oxidative carbonylation of alcohols, DMAP not only activates the substrate through nucleophilic attack but also facilitates proton shuttling, which significantly lowers the activation energy of key steps in the catalytic cycle. nih.gov This bifunctional nature underscores the versatility of DMAP as a catalyst and highlights the nuanced mechanistic roles it can play in complex transformations.

Synthetic Methodologies for N,n Dimethylpyridin 1 Amine and Its Advanced Analogues

Established Synthetic Pathways for N,N-Dimethylpyridin-1-amine

Historically, the preparation of this compound often involves a multi-stage process. A common commercial route to the parent amine, 4-aminopyridine (B3432731), starts from pyridine (B92270) and proceeds through a 1-(4-pyridyl)pyridinium chloride hydrochloride intermediate, yielding the final product in approximately 36-40% total yield. semanticscholar.org A higher-yielding, three-stage laboratory-scale synthesis is also frequently employed, which involves the N-oxidation of pyridine, followed by nitration to 4-nitropyridine-N-oxide, and subsequent reduction. semanticscholar.org

The final step, the conversion of 4-aminopyridine to this compound, can be achieved through oxidation. Common oxidizing agents for forming N-oxides include peroxides like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), as well as hypochlorites. For instance, hydrogen peroxide in an acidic or neutral medium, often with acetic acid as a catalyst, can effectively oxidize the pyridine nitrogen.

Another established method for synthesizing aminopyridines involves the reaction of a chloropyridine with an appropriate amine. scielo.br For this compound, this would entail the reaction of 4-chloropyridine (B1293800) N-oxide with dimethylamine (B145610). thieme-connect.com

A notable pathway for the synthesis of 4-aminopyridine, a precursor to DMAPO, is the Hofmann degradation of isonicotinamide. This reaction utilizes reagents like iodine or alkali metal iodides in the presence of sodium hydroxide (B78521) or potassium hydroxide.

Development of Novel Preparative Approaches

In response to the demand for more efficient and scalable synthetic routes, researchers have developed innovative methods for the preparation of this compound and its analogues.

Efficient One-Pot Synthesis Strategies

Modern synthetic chemistry emphasizes atom economy and procedural simplicity, leading to the development of one-pot syntheses. A notable one-pot method for producing 4-aminopyridine, a key precursor, starts from 4-pyridinecarbonitrile. This process involves oxidation and hydrolysis using sodium hypochlorite (B82951) in water at elevated temperatures. Another streamlined approach involves the reaction of chloropyridines with simple amides under reflux conditions, which circumvents the need for transition metal catalysts or microwave irradiation. evitachem.com This method has demonstrated potential for scalability. scielo.brevitachem.com

For the direct synthesis of N,N-disubstituted pyridine N-oxides, the displacement of a chlorine atom from 2- or 4-chloropyridine N-oxides with nitrogen nucleophiles under solvent-free conditions has proven to be a simple and effective route. thieme-connect.com

Industrial-Scale Preparation Techniques

The large-scale production of 4-dimethylaminopyridine (B28879) (DMAP), the unoxidized form of the target compound, has been a focus of industrial process development to ensure cost-efficiency and high purity. One patented process details an improved method for producing DMAP with high yield and purity, minimizing hazardous byproducts. google.com This process involves the reaction of pyridine with thionyl chloride to form N-[4-pyridyl]pyridinium chloride hydrochloride, which is then reacted with dimethylamine. google.com

Furthermore, continuous flow reactors are being utilized for the industrial-scale production of 4-aminopyridine from 4-pyridinecarbonitrile, highlighting a move towards more controlled and scalable manufacturing processes. Chinese patent CN108840820A describes a one-step synthesis of aminopyridines from cyanopyridine using sodium tungstate (B81510) as a catalyst, offering an environmentally friendly and efficient alternative for industrial production. google.com

Synthesis of Chiral this compound Derivatives

The demand for enantioselective catalysts has spurred the development of synthetic routes to chiral derivatives of this compound. These chiral analogues have shown significant promise in various asymmetric transformations.

Design and Synthesis of Atropisomeric Analogues

Atropisomers are stereoisomers arising from restricted rotation around a single bond. The synthesis of atropisomeric this compound analogues has been a key area of research. One strategy involves the creation of a biaryl axis through aryl-aryl cross-coupling reactions. snnu.edu.cn For example, a palladium-catalyzed asymmetric C(sp2)-H iodination of pyridine N-oxides has been used to generate axially chiral iodobiaryls. snnu.edu.cn

Another approach is the oxidative dimerization of chiral pyridine N-oxides. A practical and highly stereoselective method has been developed for this purpose, using molecular oxygen as the terminal oxidant to produce a series of axially chiral dipyridine N,N'-dioxides in good yields. urfu.ru The synthesis often begins with the Kröhnke annulation to form chiral pyridines, which are then oxidized to the corresponding N-oxides. urfu.ru These monomeric N-oxides can then undergo deprotonation and oxidative coupling to yield the desired atropisomeric dimers. urfu.ru

The design of these catalysts can be modular, allowing for the incorporation of various substituents to fine-tune their reactivity and selectivity. acs.org For instance, ferrocene-based planar chiral DMAP analogues have been synthesized, where the DMAP or pyridine N-oxide moiety is attached to a chiral ferrocene (B1249389) skeleton. acs.org

Diastereoselective Synthesis through Multicomponent Reactions (e.g., Ugi Reactions)

Multicomponent reactions (MCRs), such as the Ugi reaction, offer an efficient pathway to complex molecules in a single step. The Ugi reaction, a four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, has been employed for the diastereoselective synthesis of chiral DMAP derivatives. researchgate.netcore.ac.uk

In one study, the Ugi reaction of 4-(dimethylamino)-3-pyridine-carboxaldehyde with α-amino acids and tert-butyl isocyanide yielded 3-substituted DMAP derivatives with moderate to high diastereoselectivity. researchgate.netcore.ac.uk The choice of the DMAP-based aldehyde and the α-amino acid was found to be crucial for achieving high diastereoselectivity. researchgate.netcore.ac.uk These chiral DMAP derivatives, prepared in a one-pot manner, have been successfully applied as catalysts in enantioselective reactions. researchgate.net

The Ugi reaction provides a powerful tool for creating libraries of chiral DMAP analogues, facilitating the rapid exploration of structure-activity relationships in asymmetric catalysis.

Interactive Data Table of Synthetic Approaches

Section Synthetic Approach Key Features Starting Materials (Examples) Products (Examples) References
3.1Established PathwaysMulti-step, well-documentedPyridine, 4-aminopyridine, IsonicotinamideThis compound semanticscholar.org,
3.2.1One-Pot SynthesisEfficient, atom-economical4-Pyridinecarbonitrile, Chloropyridines4-Aminopyridine, N,N-disubstituted pyridine N-oxides , evitachem.com, thieme-connect.com
3.2.2Industrial ScaleCost-effective, high-yieldPyridine, Cyanopyridine4-Dimethylaminopyridine, 4-Aminopyridine google.com, google.com
3.3.1Atropisomeric SynthesisCreates axial chiralityChiral pyridine N-oxides, Ferrocene derivativesAtropisomeric bipyridine N,N'-dioxides acs.org, snnu.edu.cn, urfu.ru
3.3.2Ugi Multicomponent ReactionDiastereoselective, one-potDMAP-based aldehydes, α-amino acidsChiral DMAP derivatives researchgate.net, researchgate.net, core.ac.uk

Preparation of Other Chiral DMAP Derivatives

The development of chiral derivatives of 4-(N,N-dimethylamino)pyridine (DMAP) is a significant area of research, driven by their potential as highly effective enantioselective catalysts in asymmetric synthesis. nih.gov Incorporating a chiral environment into the DMAP structure has been a challenging endeavor, often requiring lengthy synthetic routes to achieve optically pure catalysts. nih.gov Researchers have devised several innovative strategies to synthesize a diverse library of these valuable compounds.

One prominent method involves the diastereoselective Ugi four-component reaction. nih.gov This approach combines a DMAP-based aldehyde, an α-amino acid, an amine, and an isocyanide in a one-pot synthesis to create highly functionalized and easily tunable chiral DMAP derivatives. nih.gov Studies have shown that the choice of reactants is crucial for achieving high diastereoselectivity. For instance, reactions using 4-(dimethylamino)-3-pyridine-carboxaldehyde with various α-amino acids yielded 3-substituted DMAP derivatives with moderate to high diastereoselectivity. nih.gov In contrast, using 4-(dimethylamino)-2-pyridine-carboxaldehyde resulted in low diastereoselectivity. nih.gov

Another fruitful strategy begins with substituted chloropyridines. A library of novel chiral DMAP derivatives has been synthesized from 4-chloropyridine and 3,5-dibromo-4-chloropyridine, focusing on modifications at the 3- and 3,5-positions of the pyridine ring. bham.ac.ukbham.ac.uk A three-step synthesis was developed starting with the regioselective deprotonation of 4-chloropyridine at the 3-position, followed by trapping with an aldehyde (like hydrocinnamaldehyde) to form a secondary alcohol. bham.ac.uk A subsequent aromatic substitution with dimethylamine yields the chiral DMAP derivative. bham.ac.uk The resulting racemic mixture can be resolved into its enantiomers using preparative HPLC with a chiral stationary phase. bham.ac.uk

Optically active homodimeric DMAP carbamate (B1207046) derivatives represent another class of chiral analogues. arkat-usa.org These have been synthesized with excellent yields through a chemoenzymatic route. arkat-usa.org The synthesis utilizes linear diamines and an ideal precursor, (1S)-(–)-1-(4-chloropyridin-2-yl)ethanol. arkat-usa.org The final step involves heating the corresponding synthons with a 40% aqueous solution of dimethylamine, which produces the dimeric compounds in high yields (91-93%) without causing racemization. arkat-usa.org

Furthermore, chiral DMAP derivatives have been prepared from 4-halopyridine and L-proline benzyl (B1604629) ester using inexpensive materials and facile procedures. researchgate.net Key steps in this synthesis include the formation of a Zn(II)-coordinated dimer of the proline ester and a variation of the Buchwald-Hartwig amination promoted by copper(I) salts. researchgate.net A scalable synthesis of Vedejs-type DMAP catalysts has also been reported, where the key step is the amination of an enantiomerically pure 4-chloropyridine derivative using well-defined ZnCl2(amine)2 complexes. researchgate.net

Synthetic StrategyKey Starting MaterialsType of Chiral DMAP DerivativeKey Findings/Features
Diastereoselective Ugi ReactionDMAP-based aldehydes, α-amino acids, tert-butyl isocyanide2- or 3-substituted DMAP derivativesHigh diastereoselectivity achieved with 4-(dimethylamino)-3-pyridine-carboxaldehyde. nih.gov
Substitution on Chloropyridines4-chloropyridine, 3,5-dibromo-4-chloropyridine, hydrocinnamaldehydes3- and 3,5-substituted DMAP derivativesAllows for a diverse library of catalysts; enantiomers separated by chiral HPLC. bham.ac.ukbham.ac.uk
Dimerization via Carbamate Linkage(1S)-(–)-1-(4-chloropyridin-2-yl)ethanol, linear diamines, aqueous dimethylamineOptically active homodimeric carbamate derivativesExcellent yields (91-93%) with no racemization observed during synthesis. arkat-usa.org
Copper-Promoted Amination4-halopyridine, L-proline benzyl ester, Copper(I) saltsProline-based chiral DMAP derivativesUtilizes inexpensive materials and does not require transition metal catalysts in some variations. researchgate.net
Zn(II)-Mediated AminationEnantiomerically pure 4-chloropyridine derivatives, ZnCl2(amine)2 complexesVedejs-type DMAP catalystsA scalable synthesis based on a Zn(II)-facilitated nucleophilic aromatic substitution mechanism. researchgate.net

Synthesis of N,N-Dimethylpyridin-4-amine-Based Ionic Liquids and Polymeric Materials

The unique properties of N,N-Dimethylpyridin-4-amine (DMAP) have led to its use as a foundational component in the synthesis of specialized ionic liquids and advanced polymeric materials.

Ionic Liquids

DMAP-based ionic liquids (ILs) have emerged as efficient and reusable catalysts for various organic transformations, including Fischer indole (B1671886) synthesis and the formation of 1H-tetrazoles. scispace.comrsc.org The general preparation of these ILs is a two-step process. scispace.comrsc.org First, the N-alkylation of DMAP is performed with an appropriate alkyl bromide in a solvent like toluene. rsc.org The second step involves an anion exchange, where the bromide counter-anion is replaced, for example, with a fluoride (B91410) anion, to yield the final ionic liquid. scispace.comrsc.org This method has been used to produce ILs with final yields of 75-78%. scispace.com

Microwave-assisted synthesis has also been employed as a rapid and efficient alternative to classical heating methods. qu.edu.qa For instance, the reaction of N,N-dimethylpyridin-4-amine with 1-(chloromethyl)-4-nitrobenzene under microwave irradiation produced the corresponding pyridinium (B92312) chloride salt in excellent yield in under a minute, avoiding side reactions. qu.edu.qa These DMAP-based ILs are valued for their thermal stability and the ease with which they can be removed from a reaction mixture via a simple aqueous work-up. scispace.comresearchgate.net

Ionic Liquid TypeSynthesis MethodReactantsKey Features
N-alkyl-4-(dimethylamino)pyridinium fluorideTwo-step: N-alkylation and anion exchangeDMAP, alkyl bromide, fluoride sourceActs as an efficient, reusable catalyst for indole and tetrazole synthesis. scispace.comrsc.org
1-(4-nitrobenzyl)-4-dimethylaminopyridinium chlorideMicrowave-assisted synthesisDMAP, 1-(chloromethyl)-4-nitrobenzeneRapid ( < 1 min) and clean synthesis with high yield. qu.edu.qa

Polymeric Materials

DMAP's utility extends to polymer chemistry, where it functions primarily as a highly effective catalyst or is incorporated into polymer backbones. It is widely used as a nucleophilic catalyst in esterification reactions for polymer synthesis and modification. nih.govscielo.br For example, DMAP, in conjunction with dicyclohexylcarbodiimide (B1669883) (DCC), serves as a catalytic system for synthesizing novel monomers for electrochemical polymerization. scielo.br In one study, S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate was synthesized via an esterification reaction between 2-(thiophen-3-yl)acetic acid and ethane-1,2-dithiol using the DCC/DMAP system. scielo.br

Similarly, DMAP has been used to catalyze the synthesis of di-benzaldehyde terminated poly(ethylene glycol) (DF-PEG). nih.gov This polymer was subsequently used in a Schiff base reaction to create a water-soluble, rhodamine-based polymeric chemosensor for the detection of Fe³⁺ ions. nih.gov Beyond its catalytic role, DMAP derivatives can also act as ligands in controlled polymerization techniques. In atom transfer radical polymerization (ATRP), copper-based catalysts with various ligands, including DMAP-related structures, are used to achieve better-controlled polymerization of monomers like acrylates and methacrylates. acs.org

Polymer Type / ApplicationRole of DMAPPolymerization Method / ReactionKey Reactants
Polythiophene Precursor (Monomer Synthesis)Catalyst (with DCC)Esterification2-(thiophen-3-yl)acetic acid, ethane-1,2-dithiol
Polymeric Chemosensor (Fe³⁺ detection)Catalyst (with DCC)Esterification to form DF-PEG precursorPoly(ethylene glycol), 4-formylbenzoic acid
Controlled Radical PolymerizationComponent of catalyst ligandAtom Transfer Radical Polymerization (ATRP)Copper catalyst, various monomers (e.g., acrylates)

Advanced Characterization Techniques in N,n Dimethylpyridin 1 Amine Research

Spectroscopic Analysis of Catalytically Active Species and Intermediates

The consensus mechanism for catalysis by N,N-Dimethylpyridin-1-amine, especially in acylation reactions, proceeds through the formation of a highly reactive N-acylpyridinium salt. utrgv.edusemanticscholar.orgnih.gov This key intermediate is an ion pair formed from the reaction of the catalyst with an acyl donor, such as an acid anhydride (B1165640). utrgv.eduresearchgate.net Spectroscopic techniques are crucial for the direct observation and structural confirmation of these transient species.

The definitive structure and properties of N-acylpyridinium salts derived from this compound have been investigated using a combination of crystallographic and spectroscopic methods. researchgate.netresearchgate.net These studies provide direct evidence for the formation of the N-acylpyridinium cation, the catalytically active species in numerous acyl transfer reactions. researchgate.net

X-ray Crystallography: Single-crystal X-ray analysis provides unambiguous structural information, including precise bond lengths and angles. For the N-acetylpyridinium cation derived from this compound, crystallographic studies have confirmed its structure. researchgate.netresearchgate.net A key structural feature is the length of the C–N bond connecting the acetyl group to the pyridine (B92270) ring, which is observed to be approximately 148.2 pm. thieme-connect.de This bond length is shorter than a typical C-N single bond, indicating a degree of double bond character arising from resonance stabilization, which contributes to the high reactivity of the intermediate. thieme-connect.de

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups and probing bonding within a molecule. Variable temperature matrix IR spectroscopy has been employed to study the formation of N-acetyl-4-(dimethylamino)pyridine salts. researchgate.netresearchgate.net The technique allows for the observation of characteristic vibrational frequencies, such as the carbonyl (C=O) stretch of the acyl group. The position of this band provides insight into the electronic environment of the carbonyl group, which is significantly altered upon formation of the positively charged acylpyridinium ion compared to the parent acyl donor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to probe the electronic structure and dynamic processes of molecules in solution. For N-acylpyridinium salts, ¹H and ¹³C NMR are used to confirm the structure by observing the chemical shifts of the pyridine ring protons and carbons, which are significantly deshielded upon N-acylation. Furthermore, variable-temperature NMR experiments have been utilized to determine the thermodynamic parameters associated with the equilibrium formation of acylpyridinium carboxylates, providing quantitative data on their stability and concentration in solution. researchgate.net

Table 1: Spectroscopic and Structural Data for N-Acylpyridinium Salts

TechniqueParameterObservationReference
X-ray CrystallographyC-N Bond Length (Acyl-Pyridine)~148.2 pm thieme-connect.de
Infrared (IR) SpectroscopyVibrational FrequenciesCharacteristic shifts in C=O and ring stretching modes confirm salt formation. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR)Thermodynamic ParametersUsed to determine equilibrium constants for ion pair formation. researchgate.net

The degree of association between the N-acylpyridinium cation and its counterion can influence the reactivity of the intermediate. In nonpolar solvents, the equilibrium for the formation of the N-acetylpyridinium acetate (B1210297) salt from this compound and acetic anhydride lies heavily on the side of the reactants. researchgate.netresearchgate.net Studies have shown that the steady-state concentration of this ion pair can be less than 1% at room temperature. researchgate.netresearchgate.net This highlights the dynamic and reversible nature of the initial activation step in the catalytic cycle. thieme-connect.de The counterion itself can play a role in the subsequent reaction; for instance, a carboxylate counterion has been proposed to act as a general base, facilitating the nucleophilic attack of an alcohol on the activated acyl group. researchgate.net

Mass Spectrometry-Based Elucidation of Reaction Intermediates

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting charged species and is therefore ideally suited for identifying ionic intermediates in catalytic cycles. nih.govrsc.org Electrospray ionization (ESI-MS) is particularly effective for transferring ions from solution into the gas phase for analysis, making it a powerful tool for monitoring reactions involving charged intermediates. nih.gov

In the context of this compound catalysis, MS has been used to directly observe the key N-acylpyridinium intermediate. In one study monitoring a DMAP-catalyzed acylation, a combination of thin-layer chromatography with nanoparticle-assisted laser desorption/ionization mass spectrometry was used to identify reaction components. researchgate.net This method allowed for the successful detection and structural analysis of the DMAP-acyl intermediate. researchgate.net Tandem mass spectrometry (MS/MS) was used to fragment the parent ion of the intermediate, providing structural confirmation. researchgate.net The ability to detect the mass-to-charge ratio (m/z) of the intact intermediate provides definitive evidence of its formation during the reaction. researchgate.net

Table 2: Mass Spectrometric Data for a DMAP-Acyl Intermediate

Reaction TypeIntermediate ObservedTechniqueTheoretical Mass (amu)Reference
DMAP-Catalyzed AcylationDMAP-Acyl CationMALDI-MS / MS/MS382.1 researchgate.net

Application of Fluorescence Spectroscopy for Mechanistic Probes

Fluorescence spectroscopy offers a highly sensitive method for monitoring chemical reactions in real-time. ossila.com This technique relies on the use of fluorescent molecules (fluorophores) whose emission properties—such as intensity, wavelength, or lifetime—change in response to a specific chemical event. nih.govresearchgate.net Reaction-based fluorescent probes can be designed to report on the formation of products, the consumption of reactants, or the presence of specific intermediates. nih.gov

While specific applications in this compound catalysis are an emerging area, the principles of fluorescence spectroscopy provide a powerful framework for future mechanistic studies. bham.ac.uk A mechanistic probe for a DMAP-catalyzed acylation could be designed in several ways. For instance, a substrate alcohol could be labeled with a fluorophore. The acylation of the alcohol would alter the local chemical environment of the fluorophore, leading to a measurable change in its fluorescence signal. This change could be correlated with the reaction rate to obtain detailed kinetic information.

Another strategy involves Förster Resonance Energy Transfer (FRET), where energy is transferred non-radiatively between a donor fluorophore and an acceptor. ossila.com One could envision a system where the alcohol substrate is labeled with a donor and the acylating agent with an acceptor (or vice versa). The progress of the reaction would bring the donor and acceptor into close proximity within the ester product, initiating FRET and generating a new emission signal. Such probes would allow for continuous, real-time monitoring of the catalytic reaction with high sensitivity. mdpi.com

Computational Chemistry and Theoretical Modeling of N,n Dimethylpyridin 1 Amine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary computational method for studying DMAP systems due to its favorable balance of accuracy and computational cost. DFT studies have been instrumental in elucidating various aspects of DMAP's structure, reactivity, and catalytic activity.

DFT calculations are routinely used to determine the optimized molecular geometries of DMAP and its complexes. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available.

The electronic structure of DMAP is a key determinant of its high nucleophilicity and catalytic efficacy. The dimethylamino group donates electron density to the pyridine (B92270) ring through resonance, enhancing the nucleophilicity of the pyridinic nitrogen. DFT studies, combined with analyses like Natural Bond Orbital (NBO), are employed to quantify atomic charges and understand charge distribution within the molecule. For instance, in a charge-transfer complex with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), the Molecular Electrostatic Potential (MEP) map of DMAP identifies the major negative regions on its nitrogen atoms, confirming their role as n-donors or nucleophilic sites nih.gov.

Table 1: Calculated Atomic NBO Charges for a Pyrimidine Derivative This table illustrates typical NBO charge distribution in a related heterocyclic system, as specific data for N,N-Dimethylpyridin-1-amine was not available in the searched sources.

AtomCharge (electron)
N(3)-0.449
C(9)+0.325
H+0.196 to +0.212
Source: Adapted from Der Pharma Chemica

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of chemical species. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For DMAP, the HOMO is localized on the pyridine ring and the exocyclic nitrogen atom, consistent with its nucleophilic character.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. amazonaws.com DFT calculations allow for the precise determination of these orbital energies and the subsequent calculation of global reactivity descriptors, which provide a quantitative measure of the molecule's chemical behavior. amazonaws.com FMO analysis has been successfully applied to understand the interactions in charge-transfer complexes involving DMAP, elucidating the electronic transitions observed in their absorption spectra. nih.gov

Table 2: Global Reactivity Descriptors Calculated from FMO Energies This table presents conceptual DFT-based reactivity descriptors. The values are illustrative of the types of data generated in such studies.

ParameterFormulaDescription
Ionization Energy (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron configuration.
Electronegativity (χ)(I + A) / 2Power of an atom to attract electrons.
Electrophilicity Index (ω)μ2 / 2η (where μ = -χ)A measure of electrophilic power.
Source: Adapted from theoretical chemistry principles amazonaws.com

A significant application of DFT in the study of DMAP is the investigation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, and more importantly, the transition state structures that connect them. The calculated energy of the transition state relative to the reactants provides the activation energy barrier for the reaction.

In the context of DMAP-catalyzed reactions, such as acylations, DFT has been used to model the nucleophilic pathway. This involves the initial attack of DMAP on an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. DFT calculations have successfully located the transition state structures for both the formation of this intermediate and its subsequent reaction with a nucleophile (e.g., an alcohol). These calculations provide a detailed, step-by-step energetic profile of the catalytic cycle.

Table 3: Calculated Activation Energy Barrier for a DMAP-Catalyzed Reaction

ReactionCatalytic Role of DMAPTransition StateCalculated Barrier (kJ mol⁻¹)
Se-Catalyzed Oxidative CarbonylationHB Acceptor/Proton ShuttleTSII'-III34.5
Source: Adapted from Benchchem

Furthermore, computational methods can quantify the energetics of intermolecular interactions. For DMAP-based ionic liquids, the stability has been evaluated through binding energy calculations using methods like Møller–Plesset perturbation theory (MP2). These calculations provide data that correlate well with experimental findings from thermogravimetric analysis. scispace.com For cocrystals, intermolecular interaction energies are calculated to understand the forces governing the crystal packing. nih.gov

Molecular Dynamics Simulations for Solvent and Catalytic Effects

While DFT is excellent for studying static systems, molecular dynamics (MD) simulations provide a way to investigate the dynamic behavior of molecules over time. MD simulations have been applied to study DMAP-based ionic liquids, offering valuable insights into their structural and transport properties. researchgate.net These simulations can model the behavior of the ionic liquid in its bulk phase, providing information on properties like density and self-diffusion coefficients. scispace.com By simulating the system at different temperatures, the stability and behavior of the ionic liquids in temperature-dependent reactions can be assessed. scispace.comresearchgate.net

Theoretical Investigations of Non-Covalent Interactions (e.g., Halogen Bonding, Supramolecular Catalysis)

Non-covalent interactions play a critical role in molecular recognition, crystal engineering, and catalysis. DMAP, being a strong organic base and a potent halogen-bond acceptor, has been studied in the context of these interactions. nih.gov

Diverse Catalytic Applications of N,n Dimethylpyridin 1 Amine in Organic Synthesis

Acylation and Related Group Transfer Reactions

DMAP is a superior catalyst for acyl-transfer reactions, often demonstrating a rate enhancement of up to 10,000-fold compared to pyridine (B92270). commonorganicchemistry.com Its efficacy lies in its ability to react with an acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by a nucleophile, such as an alcohol or an amine, to afford the acylated product and regenerate the DMAP catalyst. wikipedia.org

Esterification (e.g., Steglich, Yamaguchi, Shiina, Keck Macrolactonization)

DMAP is a cornerstone catalyst in numerous esterification reactions, facilitating the formation of esters under mild conditions, even with sterically hindered or acid-sensitive substrates.

Steglich Esterification: This method employs a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate a carboxylic acid, with DMAP serving as a crucial acyl-transfer catalyst. The carboxylic acid first reacts with DCC to form a reactive O-acylisourea intermediate. DMAP then intercepts this intermediate to form a highly reactive N-acylpyridinium salt. This salt is subsequently attacked by the alcohol to yield the desired ester and regenerate DMAP. The use of DMAP is critical to prevent a side reaction where the O-acylisourea rearranges to a stable N-acylurea, which would otherwise halt the reaction. youtube.com

Yamaguchi Esterification: The Yamaguchi protocol is particularly effective for the synthesis of highly functionalized esters and macrolactones. It involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640). In the presence of a stoichiometric amount of DMAP, this mixed anhydride is then treated with an alcohol. DMAP acts as a selective acyl-transfer catalyst, reacting with the less sterically hindered carbonyl group of the mixed anhydride to form an acylpyridinium intermediate, which is then readily attacked by the alcohol. youtube.com

Shiina Macrolactonization: In the Shiina macrolactonization, aromatic carboxylic acid anhydrides are used as dehydrating condensation agents. Under basic conditions, nucleophilic catalysts such as DMAP, 4-dimethylaminopyridine (B28879) N-oxide (DMAPO), and 4-pyrrolidinopyridine (B150190) (PPY) are employed to facilitate the cyclization of hydroxycarboxylic acids to form macrolactones. researchgate.net

Keck Macrolactonization: The Keck macrolactonization is another powerful method for the synthesis of macrocyclic lactones. While the core of the reaction often involves DCC as a coupling agent, DMAP is a key component, acting as an acyl transfer agent to facilitate the intramolecular esterification. youtube.com In some variations, DMAP hydrochloride is used. youtube.com The reaction proceeds through the activation of the carboxylic acid by DCC, followed by the formation of the reactive acyl-pyridinium intermediate with DMAP, which then undergoes intramolecular attack by the hydroxyl group to form the lactone. youtube.com

Table 1: Comparison of DMAP-Catalyzed Esterification Methods
Esterification MethodActivating AgentRole of DMAPKey Features
SteglichDCC or other carbodiimidesNucleophilic acyl-transfer catalystMild conditions, suitable for sterically hindered alcohols. youtube.com
Yamaguchi2,4,6-Trichlorobenzoyl chlorideStoichiometric nucleophilic catalystEffective for sterically demanding substrates and macrolactonization. youtube.com
ShiinaAromatic carboxylic acid anhydridesNucleophilic catalyst (basic conditions)Effective for macrolactonization. researchgate.net
KeckDCCNucleophilic acyl-transfer catalystPrimarily used for macrolactonization. youtube.com

Amide Bond Formation and Coupling Reactions

DMAP is also instrumental in promoting the formation of amide bonds, a fundamental transformation in organic and medicinal chemistry. In conjunction with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), DMAP facilitates the reaction between carboxylic acids and amines. Similar to esterification, DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the amine to form the amide bond. This approach is particularly useful for coupling sterically hindered or electronically deactivated amines and carboxylic acids. commonorganicchemistry.com

Protection and Deprotection Strategies (e.g., Boc, Silylation, Sulfonylation, Tritylation, Benzoylation)

The catalytic prowess of DMAP extends to the introduction and removal of various protecting groups, a critical aspect of multi-step organic synthesis.

Boc Protection: DMAP is a highly effective catalyst for the protection of amines with di-tert-butyl dicarbonate (B1257347) (Boc₂O). DMAP attacks one of the carbonyl groups of Boc₂O, leading to the formation of a tert-butoxycarbonylpyridinium intermediate. This intermediate is a much more potent acylating agent than Boc₂O itself and readily reacts with the amine to afford the Boc-protected amine. commonorganicchemistry.com

Silylation: In the silylation of alcohols, which involves the introduction of a silyl (B83357) protecting group like tert-butyldimethylsilyl (TBS), DMAP acts as a nucleophilic catalyst. It reacts with the silyl chloride (e.g., TBSCl) to form a reactive silylpyridinium ion pair. This intermediate is then attacked by the alcohol, yielding the silyl ether and regenerating the catalyst upon deprotonation by an auxiliary base like triethylamine (B128534). uni-muenchen.de

Sulfonylation: DMAP significantly accelerates the sulfonylation of alcohols and amines with sulfonyl chlorides. The mechanism involves the formation of a sulfonyl-DMAP intermediate, which is a more reactive sulfonylating agent than the sulfonyl chloride itself. This strategy is particularly beneficial for the sulfonylation of weak nucleophiles and sterically hindered substrates. nih.gov

Tritylation: The introduction of the trityl protecting group onto alcohols and amines is another area where DMAP finds application. It is often used as a nucleophilic catalyst in these reactions. wikipedia.org

Benzoylation: DMAP is a powerful catalyst for benzoylation reactions. It reacts with benzoyl chloride to form N-benzoyl-4-(dimethylamino)pyridinium chloride, a highly reactive benzoylating agent that can be isolated and used directly for the benzoylation of alcohols. researchgate.net

Table 2: DMAP in Protecting Group Strategies
Protecting GroupReagentRole of DMAPSubstrate
BocDi-tert-butyl dicarbonate (Boc₂O)Nucleophilic catalystAmines commonorganicchemistry.com
Silyl (e.g., TBS)Silyl chloride (e.g., TBSCl)Nucleophilic catalystAlcohols uni-muenchen.de
SulfonylSulfonyl chlorideNucleophilic catalystAlcohols, Amines nih.gov
TritylTrityl chlorideNucleophilic catalystAlcohols, Amines wikipedia.org
BenzoylBenzoyl chlorideNucleophilic catalystAlcohols researchgate.net

Carbon-Carbon Bond Forming Reactions

Beyond group transfer reactions, DMAP also catalyzes important carbon-carbon bond-forming reactions, expanding its utility in the construction of complex molecular architectures.

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO). However, DMAP has been shown to be a superior catalyst in certain cases, particularly in the annulative condensation of salicylaldehydes and acrylonitrile (B1666552) to form 3-cyano-2H-chromenes, where it provides significantly higher yields than DABCO. organic-chemistry.orgorganic-chemistry.org The mechanism involves the nucleophilic addition of DMAP to the activated alkene to form a zwitterionic enolate, which then adds to the aldehyde. Subsequent proton transfer and elimination of the catalyst furnish the final product. organic-chemistry.orgnrochemistry.com

Dakin-West Reaction

The Dakin-West reaction transforms an α-amino acid into an α-acylamino ketone using a carboxylic anhydride and a base, traditionally pyridine. The addition of a catalytic amount of DMAP allows the reaction to proceed under much milder conditions, often at room temperature, whereas the use of pyridine alone requires refluxing temperatures. wikipedia.orgchemeurope.com The reaction is believed to proceed through the formation of an azlactone intermediate. DMAP facilitates the acylation of this intermediate, a key step in the formation of the new carbon-carbon bond. wikipedia.org

Table 3: DMAP in Carbon-Carbon Bond Forming Reactions
ReactionReactantsRole of DMAPKey Advantage
Baylis-HillmanAldehyde, Activated AlkeneNucleophilic catalystSuperior yields in specific applications compared to traditional catalysts like DABCO. organic-chemistry.org
Dakin-Westα-Amino acid, Carboxylic anhydrideCatalystEnables the reaction to proceed at room temperature. wikipedia.orgchemeurope.com

Claisen Condensations

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of two ester molecules or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. While N,N-Dimethylpyridin-1-amine is a well-known catalyst for various acylation and esterification reactions, its direct application as a primary catalyst in Claisen condensations is not extensively documented in scientific literature. The strong basic conditions typically required for Claisen condensations are generally achieved using alkoxides or other strong, non-nucleophilic bases.

Synthesis of Heterocyclic Compounds (e.g., 2-Amino-2-chromenes, Indoles, Tetrazoles)

This compound and its derivatives have demonstrated significant catalytic activity in the synthesis of various heterocyclic compounds.

2-Amino-2-chromenes: An efficient, environmentally friendly, and expeditious method for the synthesis of substituted 2-amino-2-chromenes has been developed utilizing a one-pot, three-component condensation of aromatic aldehydes, malononitrile, and activated phenols. This reaction proceeds in the presence of a catalytic amount of this compound (10 mol%) under microwave irradiation and solvent-free conditions. This approach offers several advantages, including high yields, short reaction times, and a simple work-up procedure.

Table 1: this compound Catalyzed Synthesis of 2-Amino-2-chromenes

Aldehyde Phenol (B47542) Yield (%)
Benzaldehyde α-Naphthol 95
4-Chlorobenzaldehyde α-Naphthol 92
4-Nitrobenzaldehyde α-Naphthol 96

Indoles: Ionic liquids based on this compound have been successfully employed as efficient and reusable catalysts for the Fischer indole (B1671886) synthesis. This classic method for indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. The use of this compound-based ionic liquids provides a more environmentally friendly approach with minimum catalyst loading (0.2 equivalents).

Table 2: this compound Ionic Liquid Catalyzed Fischer Indole Synthesis

Phenylhydrazine Ketone/Aldehyde Yield (%)
Phenylhydrazine Cyclohexanone 89
4-Methoxyphenylhydrazine Cyclohexanone 78
4-Bromophenylhydrazine Cyclohexanone 82

Tetrazoles: this compound-based ionic liquids also catalyze the synthesis of 1H-tetrazoles through a "click chemistry" approach. This involves the reaction of nitriles with an azide (B81097) source, such as trimethylsilyl (B98337) azide, under solvent-free conditions. This method provides a metal-free alternative to traditional zinc-catalyzed tetrazole formation.

Table 3: this compound Ionic Liquid Catalyzed Synthesis of 1H-Tetrazoles

Nitrile Azide Source Yield (%)
Benzonitrile Trimethylsilyl azide 85
4-Methylbenzonitrile Trimethylsilyl azide 88
4-Chlorobenzonitrile Trimethylsilyl azide 75

Other Prominent Transformations

Beyond the synthesis of heterocyclic compounds, this compound catalyzes a range of other important organic transformations.

This compound is an effective catalyst for the etherification of alcohols and phenols. In the case of phenols, it can act as a base to deprotonate the phenolic hydroxyl group, thereby facilitating its reaction with an alkylating agent. Additionally, this compound has been shown to catalyze alcoholysis reactions, where an alcohol is used to cleave an ether or ester linkage, resulting in the formation of a new ether. This has been demonstrated in the synthesis of O6-substituted guanine (B1146940) derivatives from alcohols with poor nucleophilicity.

The catalytic activity of this compound extends to the synthesis of macrocycles, which are large cyclic molecules. A notable example is its use in macrolactonization reactions, a key step in the synthesis of many complex natural products. For instance, in the Keck macrolactonization, this compound is used as a catalyst to promote the intramolecular esterification of a hydroxy carboxylic acid, leading to the formation of a macrocyclic lactone.

In polyurethane chemistry, this compound serves as a catalyst in the reaction between isocyanates and polyols to form polyurethane. It functions by activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. This catalysis leads to a more complete and efficient polymerization process, which can enhance the thermal stability and durability of the resulting polyurethane material.

Hydrosilylation is a reaction that involves the addition of a silicon-hydrogen bond across a double or triple bond. While this compound is a versatile Lewis base catalyst, its direct role as a primary catalyst for the hydrosilylation of alkenes or carbonyls is not well-established in the literature. Hydrosilylation reactions are typically catalyzed by transition metal complexes.

Steglich Rearrangement

This compound is a well-known catalyst for the Steglich rearrangement, a reaction that involves the transformation of O-acylated azlactones into C-acylated oxazolinones. sigmaaldrich.com The high nucleophilicity of DMAP allows it to facilitate this 1,3-rearrangement of an acyl group. Research by Steglich and Höfle demonstrated that the rearrangement of acyloxyoxazoles to oxazolinones proceeds approximately 10,000 times faster with DMAP as a catalyst compared to pyridine. sigmaaldrich.com This significant rate enhancement underscores the superior catalytic prowess of DMAP in facilitating acyl transfer reactions, which is central to the mechanism of the Steglich rearrangement. commonorganicchemistry.comchemeurope.com

Staudinger Synthesis of β-Lactams

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone for the synthesis of β-lactams, a class of compounds of significant importance in medicinal chemistry. wikipedia.orgorganicreactions.org this compound serves as an effective nucleophilic catalyst in this reaction. wikipedia.orgchemeurope.com In a common variant of this synthesis, ketenes are generated in situ from acid chlorides through dehydrohalogenation by a tertiary amine base. organicreactions.org DMAP can act as a catalyst in this process.

The mechanism generally involves the nucleophilic attack of the imine nitrogen on the ketene to form a zwitterionic intermediate, which then undergoes ring closure to yield the β-lactam. wikipedia.orgorganic-chemistry.org Catalytic, asymmetric versions of the Staudinger synthesis have been developed using chiral nucleophiles to induce enantioselectivity. nih.gov Planar-chiral derivatives of 4-(pyrrolidino)pyridine, a close analog of DMAP, have proven to be highly effective catalysts, coupling a variety of ketenes and imines with excellent yield and stereoselection. organic-chemistry.org

N-Methylation of Amines (e.g., on Solid Support)

Selective mono-N-methylation of primary amines, particularly on a solid support, presents a significant synthetic challenge due to the potential for over-methylation. beilstein-journals.org Multi-step strategies often rely on the introduction of a protecting/activating group like o-nitrobenzenesulfonyl (o-NBS). However, the critical sulfonylation step can be inefficient for many primary amine motifs when using common bases like 2,4,6-collidine. beilstein-journals.orgnih.gov

Research has shown that using this compound as a superior nucleophilic catalyst instead of collidine is essential for the efficient introduction of the o-NBS group. beilstein-journals.org DMAP acts as a nucleophile rather than just a base, proceeding through a stable sulfonyl-DMAP intermediate. beilstein-journals.orgnih.gov Density Functional Theory (DFT) calculations have confirmed that the energy barrier for the DMAP-mediated pathway is significantly lower than that of the collidine-mediated one. beilstein-journals.orgescholarship.org This DMAP-assisted sulfonylation enables the effective and regioselective N-methylation of various amine motifs on solid support, which was not achievable with previous state-of-the-art methods. beilstein-journals.org

Table 1: Comparison of Additives in the Sulfonylation Step for N-Methylation.
AdditiveRoleRelative EfficiencyMechanism Highlight
2,4,6-CollidineCommonly used baseInefficient for several amine motifsHigher energy barrier for intermediate formation
This compound (DMAP)Superior nucleophilic catalystHighly efficient, even for sterically hindered aminesProceeds via a lower energy sulfonyl-DMAP intermediate

Oxidative Reactions (e.g., Methyl Aromatics with Molecular Oxygen)

This compound has been successfully employed as an organocatalyst in the metal-free selective oxidation of methyl aromatics using molecular oxygen as the terminal oxidant. nih.govnih.gov In combination with a bromide source such as benzyl (B1604629) bromide, DMAP forms a highly effective catalytic system for oxygenating the sp³ C-H bonds of various methyl aromatics. nih.govmdpi.com

Studies comparing different pyridine analogues revealed that DMAP exhibits significantly higher catalytic activity than pyridine, 4-cyanopyridine, and 4-carboxypyridine. nih.govmdpi.com The electron-donating dimethylamino group enhances the catalytic performance. The actual catalytic species is proposed to be a pyridine onium salt, formed in situ from the reaction between DMAP and benzyl bromide. nih.govnih.govresearchgate.net This onium salt facilitates the formation of a bromo radical, which then abstracts a hydrogen atom from the benzylic position of the methyl aromatic, initiating the oxidation cascade. mdpi.com This system allows for the efficient conversion of substrates like p-xylene (B151628) into valuable products such as p-toluic acid. rsc.orgresearchgate.net

Table 2: Catalytic Performance of Pyridine Analogues in the Oxidation of p-Xylene.
CatalystSubstituent Typep-Xylene Conversion (%)
4-CarboxypyridineElectron-withdrawing~5%
4-CyanopyridineElectron-withdrawing~10%
PyridineUnsubstituted~18%
This compound (DMAP)Electron-donating~49%

Conditions: p-Xylene (100 mmol), benzyl bromide (2.5 mmol), pyridine analogue (2.5 mmol), 1.0 MPa O₂, 160 °C, 3 h. Data adapted from Zhang et al. nih.govmdpi.com

Disulfide Bond Formation via Photoirradiation

There is limited specific information available in the searched literature regarding the direct catalytic role of this compound in disulfide bond formation specifically via photoirradiation. While disulfide bond formation is a critical process in chemistry and biology, and various catalytic methods exist, a direct link to a DMAP-catalyzed, photoirradiated method is not prominently documented in the provided search results.

Applications in Polymer Chemistry and Materials Science

Beyond its utility in small molecule synthesis, this compound is also a valuable catalyst in the field of polymer chemistry.

Polymerization Catalysis (e.g., Poly(lactide) Synthesis, Polycarbonates)

Poly(lactide) Synthesis: this compound serves as an effective organocatalyst for the ring-opening polymerization (ROP) of lactide to produce poly(lactic acid) (PLA), a biodegradable and biocompatible polyester. mdpi.com Studies have demonstrated the use of DMAP in conjunction with initiators like cyclodextrins to create novel PLA-grafted structures. This catalytic system allows for the synthesis of polymers with narrow molecular weight distributions. mdpi.com In some applications, such as the synthesis of poly(L-lactide)-based networks, the salt of DMAP with p-toluenesulfonic acid (DPTS) was found to be a more effective catalyst than DMAP alone for achieving high gel fractions. uq.edu.au

Polycarbonates: DMAP is also utilized in the synthesis of polycarbonates. It has been shown to catalyze the melt transesterification of diphenyl carbonate and bisphenol A to produce polycarbonate. researchgate.net In these high-temperature polymerizations, the concentration of DMAP must be carefully controlled, as it can influence the color of the final polymer resin. Research on the synthesis of copolycarbonates via transesterification has shown that DMAP is among the most effective catalysts for achieving high molecular weight polymers. researchgate.net

Table 3: Role of this compound in Polymer Synthesis.
PolymerSynthesis MethodRole of DMAPKey Finding
Poly(lactic acid) (PLA)Ring-Opening Polymerization (ROP)OrganocatalystEnables quantitative functionalization and narrow dispersity. mdpi.com
Polycarbonate (PC)Melt TransesterificationCatalystEffectively produces high molecular weight PC; concentration can affect product color. researchgate.net

Functionalization of Polymeric Materials

This compound, more commonly known as 4-Dimethylaminopyridine (DMAP), serves as a versatile and highly efficient catalyst in the functionalization and modification of polymeric materials. wikipedia.orgjindunchemistry.com Its primary role is to facilitate acylation and esterification reactions, allowing for the covalent attachment of various functional groups onto polymer backbones or surfaces. jindunchemistry.com This modification imparts new properties to the base polymers, enabling their use in advanced applications.

One significant application is the creation of catalytically active polymers. By incorporating DMAP moieties into a polymer structure, the resulting material becomes a heterogeneous catalyst that is both recoverable and reusable. Researchers have developed DMAP-functionalized nanoreactors by self-assembling amphiphilic block copolymers. researchgate.netbohrium.com These nanostructures possess a core-shell morphology, with the DMAP catalytic sites located in the hydrophobic core, which creates a confined environment that enhances reaction rates for processes like the acylation of alcohols in aqueous systems. researchgate.netbohrium.com

Another approach involves embedding DMAP into the framework of a nanoporous conjugated polymer (NCP). researchgate.net This "bottom-up" method results in a stable material, termed DMAP-NCP, with a high concentration of homogeneously distributed catalytic sites (up to 2.02 mmol g⁻¹). This heterogeneous organocatalyst demonstrates excellent activity and stability, capable of being reused for at least 14 consecutive cycles and employed in continuous-flow reaction systems for over 500 hours without a measurable loss of activity. researchgate.net

Polymers functionalized with DMAP are also used in separation technologies. For instance, DMAP has been used as a catalyst in the interfacial polymerization process to fabricate thin-film composite nanofiltration membranes. researchgate.net Its inclusion in the polymerization of pentaerythritol (B129877) (PE) and trimesoyl chloride (TMC) was shown to significantly improve the water permeability of the resulting membranes without compromising salt rejection rates. researchgate.netresearchgate.net

The table below summarizes key research findings on the use of DMAP in polymer functionalization.

Polymer TypeDMAP RoleApplicationKey Findings
Amphiphilic Block CopolymersIncorporated as a catalytic moietyRecyclable nanoreactors for acylation in waterCreates a core-shell nanostructure; enhances reactant-catalyst interaction. researchgate.netbohrium.com
Nanoporous Conjugated Polymer (NCP)Embedded into the polymer networkHeterogeneous organocatalyst for acylationHigh catalyst loading (2.02 mmol g⁻¹); reusable for 14+ cycles; suitable for continuous-flow reactions. researchgate.net
Polystyrene-supported DMAPCatalyst immobilized on a solid supportReusable catalyst for esterificationCommercially available; can be recovered and reused without solvents. organic-chemistry.org
Poly-ester Nanofiltration MembraneCatalyst in interfacial polymerizationEnhanced water filtrationIncreased water permeability of the membrane by 3.47-fold with no significant loss of salt rejection. researchgate.netresearchgate.net

Role in Complex Natural Product Synthesis

This compound (DMAP) is a cornerstone catalyst in the field of complex natural product synthesis. sigmaaldrich.com Its efficacy as a hypernucleophilic acylation catalyst makes it indispensable for constructing ester and amide bonds, often under mild conditions, which is crucial for preserving the integrity of sensitive functional groups present in complex molecular architectures. wikipedia.orgsigmaaldrich.com The use of DMAP can accelerate esterification reactions by factors of up to 10,000, particularly for sterically hindered alcohols that are unreactive under other conditions. commonorganicchemistry.com

A prominent example of its application is in the Steglich esterification , a widely used method for forming ester linkages using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of DMAP. mdpi.com This reaction proceeds under gentle conditions and is frequently employed in the late-stage functionalization of natural products. For instance, in the synthesis of bioactive betulin-hippuric acid conjugates, DMAP is used to catalyze the ester bond formation between the hydroxyl groups of betulin (B1666924) derivatives and hippuric acid. mdpi.com

DMAP's utility extends to the acylation and acetylation of various classes of natural products, including terpenes and amino sugars, where it facilitates reactions at challenging secondary and tertiary hydroxyl groups. sigmaaldrich.com Furthermore, it is a key reagent in the installation of protecting groups, a fundamental strategy in multi-step synthesis. It is commonly used to catalyze the protection of alcohols with tert-butyloxycarbonyl (Boc) or silyl ethers (e.g., TBS), and in amide couplings alongside reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). jindunchemistry.comcommonorganicchemistry.com

The following table details select examples of DMAP's role in the synthesis of natural product derivatives and related complex molecules.

Reaction TypeSubstrate ClassReagentsRole of DMAPSignificance
Steglich EsterificationTriterpenoids (Betulin)Hippuric acid, DCC, DMAPNucleophilic catalystForms ester bond under mild conditions to create bioactive conjugates. mdpi.com
AcylationTerpenes, AcetylenesAcylating agents, DMAPHypernucleophilic catalystEnables acylation of sterically hindered secondary and tertiary alcohols. sigmaaldrich.com
AcetylationAmino SugarsAcetic anhydride, DMAPNucleophilic catalystFacilitates acetylation of tertiary hydroxyl groups. sigmaaldrich.com
Protection ReactionAlcoholsBoc-anhydride, DMAPNucleophilic catalystInstallation of the Boc protecting group. commonorganicchemistry.com
Amide CouplingCarboxylic acids, AminesEDC, DMAPCo-catalyst / ActivatorImproves yields and reduces racemization in peptide synthesis. jindunchemistry.com

Innovations and Future Perspectives in N,n Dimethylpyridin 1 Amine Catalysis

Development of Recoverable and Reusable Catalytic Systems

A significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction mixture, leading to product contamination and catalyst loss. To address this, substantial research has been dedicated to the development of recoverable and reusable DMAP-based catalytic systems. These systems aim to bridge the gap between homogeneous and heterogeneous catalysis by combining the high activity and selectivity of soluble catalysts with the ease of separation and recyclability of solid catalysts. rsc.orgresearchgate.net

Heterogeneous Organocatalysis with Polymer-Embedded DMAP

Immobilizing DMAP onto polymeric supports represents a highly effective strategy for creating recoverable and reusable catalysts. researchgate.net These polymer-supported DMAP catalysts retain the catalytic advantages of their homogeneous counterparts while allowing for simple recovery through filtration. rsc.org This approach not only simplifies product purification but also reduces operational costs by enabling multiple uses of the catalyst. rsc.orgresearchgate.net

Polymer-supported DMAP has demonstrated its efficacy in various chemical transformations. For instance, it has been successfully employed as a recyclable organocatalyst for the Henry reaction under solvent-free conditions, leading to excellent conversions of aldehydes and nitroalkanes to β-nitroalcohols. rsc.org The catalyst can be easily recovered by filtration and reused several times without a significant loss of activity. rsc.org Another notable application is in the acylation of alcohols with acid anhydrides, where polystyrene-supported DMAP can be recovered and reused without the need for solvents. organic-chemistry.org

The nature of the polymer support can influence the catalyst's activity and recovery. For example, a poly(N-isopropylacrylamide) (PNIPAM)-supported DMAP has been used for the acylation of sterically hindered alcohols and the Boc-protection of phenols. rsc.org This catalyst could be recovered either by precipitation or through a liquid-liquid separation technique. rsc.org While polymer-embedded DMAP catalysts may sometimes exhibit lower activity compared to free DMAP, their reusability and the simplification of the work-up process often outweigh this limitation. rsc.org

Table 1: Performance of Polymer-Embedded DMAP in the Henry Reaction

EntryAldehydeNitroalkaneCatalyst Loading (mol%)Time (min)Yield (%)
1BenzaldehydeNitromethane103095
24-ChlorobenzaldehydeNitromethane103594
34-NitrobenzaldehydeNitromethane102596
44-MethoxybenzaldehydeNitroethane104092

Data sourced from a study on polymer-supported DMAP for the Henry reaction under solvent-free conditions. researchgate.net

Fluorous Tagged DMAP Catalysts

Fluorous tagging is another innovative approach to catalyst recovery that leverages the unique properties of highly fluorinated compounds. nih.gov By attaching a "fluorous ponytail" (a perfluoroalkyl group) to the DMAP molecule, the resulting fluorous-tagged DMAP (F-DMAP) catalyst can be readily separated from the non-fluorinated reaction mixture by solid-phase extraction using fluorous silica (B1680970) gel or by liquid-liquid extraction with a fluorous solvent. nih.govlookchem.com

F-DMAP catalysts have shown excellent efficacy, comparable to that of unmodified DMAP, in promoting acylation reactions of alcohols with anhydrides. lookchem.com The design of these catalysts is crucial; grafting the fluorous chains onto the amino group via a spacer is considered an effective strategy to maintain catalytic activity, as the lone pair on the amino nitrogen and unsubstituted C-2 positions of the pyridine (B92270) ring are critical for its catalytic function. lookchem.com

While the initial recycling attempts showed a decrease in reactivity after a few cycles, optimization of the fluorous tag's length and the recovery process is an active area of research to enhance their reusability. lookchem.com The development of fluorous DMAP quaternary ammonium (B1175870) iodide salts has also been explored, offering a recyclable organocatalyst for acylation reactions that can be recovered by simple precipitation. researchgate.net

N,N-Dimethylpyridin-1-amine in Green Chemistry Protocols

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing catalyst development. DMAP is well-suited for inclusion in green chemistry protocols due to its high efficiency, which allows for lower catalyst loadings, and its ability to function under mild reaction conditions. solubilityofthings.comgoogle.com

Ionic Liquid-Based Reaction Media

Ionic liquids (ILs), which are salts with melting points below 100°C, are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. ijbsac.orgresearchgate.net They provide a non-volatile medium for chemical reactions, reducing the environmental impact associated with volatile organic compounds (VOCs). researchgate.netjuniperpublishers.com The use of ionic liquids as solvents for DMAP-catalyzed reactions is a promising green approach. researchgate.net For instance, a sustainable microwave-assisted synthesis of novel 4-amino-pyrrolo[2,3-d]pyrimidine-based Schiff base derivatives was developed using an ionic liquid as both the catalyst and the solvent, affording high yields under mild conditions with excellent reusability of the ionic liquid. researchgate.net The unique properties of ionic liquids can also enhance reaction rates and selectivity in some cases. ijbsac.org

Solvent-Free and Mild Reaction Conditions

Conducting reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste and simplifies product purification. acgpubs.org DMAP has proven to be a highly effective catalyst for a variety of reactions under such conditions. rsc.orgorganic-chemistry.org For example, a highly efficient and environmentally friendly method for the synthesis of substituted 2-amino-2-chromenes involves a one-pot, three-component condensation reaction catalyzed by DMAP under solvent-free microwave irradiation. acgpubs.org This method offers significant advantages, including high yields, short reaction times, and operational simplicity. acgpubs.org

Furthermore, DMAP often facilitates reactions under mild conditions, such as at room temperature, which reduces energy consumption. google.comacs.org A novel, metal-free aerobic oxidation of aryl α-halo esters to aryl α-keto esters was successfully catalyzed by DMAP under mild conditions, using air as the oxidant at room temperature. acs.org The ability of DMAP to promote reactions efficiently without the need for harsh reagents or extreme temperatures underscores its value in developing sustainable chemical processes. solubilityofthings.com

Advancements in Asymmetric Catalysis with Chiral DMAP Analogues

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in the pharmaceutical and fine chemical industries. The development of chiral analogues of DMAP has opened up new avenues for enantioselective transformations. researchgate.netbham.ac.uk By introducing chirality into the DMAP framework, researchers have created a class of powerful organocatalysts for a range of asymmetric reactions. researchgate.net

The design of chiral DMAP analogues often involves the introduction of stereocenters, atropisomerism, planar chirality, or helical chirality. bham.ac.uk These chiral catalysts have been successfully applied in various enantioselective reactions, including:

Kinetic resolutions: Chiral DMAP derivatives are effective in the kinetic resolution of racemic secondary alcohols, where one enantiomer is acylated at a much faster rate than the other. researchgate.netmsu.edu

Cycloadditions: They have been employed to catalyze asymmetric cycloaddition reactions, leading to the formation of chiral cyclic compounds. researchgate.net

Asymmetric protonations: Chiral DMAP analogues have been used for the asymmetric protonation of ketenes. researchgate.net

C-acylations and Halogenations: These catalysts have also shown promise in enantioselective C-acylation and halogenation reactions. researchgate.net

Michael additions: The application of chiral DMAP derivatives extends to asymmetric Michael addition reactions. researchgate.net

One notable example is the use of planar-chiral DMAP derivatives in the non-enzymatic dynamic kinetic resolution of secondary alcohols via enantioselective acylation. mit.edu These catalysts, in combination with a racemization catalyst, can convert a racemic mixture of an alcohol into a single enantiomer of the acylated product in high yield and enantiomeric excess. mit.edu The development of these sophisticated catalysts provides powerful tools for the synthesis of complex chiral molecules. researchgate.netprinceton.edu

Table 2: Enantioselective Acylation of Secondary Alcohols using a Chiral DMAP Analogue

Substrate (Alcohol)Acylating AgentCatalystEnantiomeric Excess (ee %) of Product
1-PhenylethanolAcetic Anhydride (B1165640)(R)-[2.2]Paracyclophane-DMAP92
1-(1-Naphthyl)ethanolIsobutyric Anhydride(S)-[2.2]Paracyclophane-DMAP95
endo-BorneolPropionic Anhydride(R)-[2.2]Paracyclophane-DMAP88

Illustrative data based on typical results from studies on asymmetric catalysis with chiral DMAP analogues.

Kinetic Resolution of Racemic Substrates

Kinetic resolution is a powerful strategy for separating racemic mixtures, wherein a chiral catalyst selectively reacts with one enantiomer at a faster rate, allowing for the separation of the unreacted, enantioenriched substrate and the product. Chiral derivatives of N,N-Dimethylpyridin-4-amine have proven to be exemplary catalysts for the acylative kinetic resolution (AKR) of a wide range of racemic substrates, particularly secondary alcohols and amines.

The pioneering work in this area demonstrated that planar-chiral DMAP analogues could achieve excellent selectivity in the resolution of secondary alcohols. researchgate.netmdpi.com These catalysts, often effective at low loadings (e.g., 1-2 mol%), facilitate the acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted and thus resolved. researchgate.net The choice of solvent has been shown to be critical, with tert-amyl alcohol often providing superior reactivity and selectivity compared to ethers. researchgate.net

Research has expanded the scope of this methodology to include various classes of alcohols and other substrates:

Aryl Alkyl Carbinols: Planar-chiral DMAP derivatives have achieved high selectivity factors (s), in some cases up to ~100, in the acylation of racemic aryl alkyl carbinols. mdpi.com

Propargylic and Allylic Alcohols: The utility of these catalysts extends to the resolution of propargylic and allylic alcohols, demonstrating the broad applicability of the method. mdpi.comuni-mainz.de

Tertiary Alcohols: More recently, chiral DMAP derivatives featuring a 1,1'-binaphthyl backbone have been successfully employed in the efficient acylative kinetic resolution of 3-hydroxy-3-substituted 2-oxindoles, a class of tertiary alcohols, with selectivity factors reaching up to 60. uni-giessen.deresearchgate.net

Amines: While initial planar-chiral DMAP catalysts were less effective for amines, the development of related chiral 4-(pyrrolidino)pyridine (PPY) catalysts, designated PPY*, has enabled the successful kinetic resolution of racemic amines. researchgate.net

A significant advancement in this field is the development of dynamic kinetic resolution (DKR), which combines the enantioselective acylation with in-situ racemization of the slower-reacting enantiomer. This approach overcomes the 50% theoretical yield limit of traditional kinetic resolution. By coupling a planar-chiral DMAP catalyst with a ruthenium-based racemization catalyst, the DKR of secondary alcohols has been achieved with yields up to 99% and enantiomeric excesses (ee) as high as 93%. researchgate.netmdpi.com

Table 1: Performance of Chiral DMAP Derivatives in Kinetic Resolution


Substrate TypeCatalyst TypeKey FindingsSelectivity Factor (s)Reference
Secondary Alcohols (Aryl Alkyl Carbinols, Allylic, Propargylic)Planar-Chiral DMAP AnalogueEffective resolution with Ac₂O as acylating agent. Solvent choice (tert-amyl alcohol) is crucial for selectivity.Up to ~100[1, 4]
Secondary Alcohols (Dynamic Kinetic Resolution)Planar-Chiral DMAP + Ru Racemization CatalystOvercomes the 50% yield limit of standard KR, achieving high yield and high ee.N/A (Yield up to 99%, 93% ee)[1, 4]
Tertiary Alcohols (3-Hydroxy-3-substituted 2-oxindoles)Binaphthyl-based DMAP DerivativeSuccessful resolution of challenging tertiary alcohols with low catalyst loading (1 mol%).Up to 60[5, 14]
Racemic AminesChiral PPY* AnalogueA modified catalyst structure (PPY*) was necessary to achieve good to very good selectivities for amine resolution.Good to Very Good uni-mainz.de

Asymmetric Desymmetrisation

Asymmetric desymmetrisation is a highly efficient strategy for generating chiral molecules from prochiral or meso compounds. This approach can theoretically achieve 100% conversion of the starting material into a single enantiomer of the product. Chiral DMAP derivatives have been instrumental in the development of powerful desymmetrisation reactions, particularly through the enantioselective acylation of meso-diols.

The core principle involves the chiral catalyst differentiating between two enantiotopic functional groups (e.g., hydroxyl groups) in a symmetrical molecule. The catalyst facilitates the acylation of one of these groups, breaking the symmetry of the molecule and inducing chirality.

Key research findings in this area include:

Desymmetrisation of meso-1,2- and 1,3-Diols: Chiral DMAP derivatives, including C2-symmetric 4-pyrrolidinopyridines and binaphthyl-based structures, have been shown to effectively promote the asymmetric desymmetrisation of various cyclic meso-diols, such as meso-1,2-cyclohexanediol. mdpi.comresearchgate.netrsc.org These reactions can proceed with very low catalyst loadings (as low as 0.1 mol%) and yield monoacylated products with high enantioselectivity (up to 95:5 er). mdpi.com

Catalyst Structure and Selectivity: The structure of the chiral catalyst is paramount. For instance, binaphthyl-based DMAP catalysts containing tertiary alcohol units have been developed, where hydrogen bonding between the catalyst and the diol substrate is believed to be crucial for achieving high enantioselectivity. mdpi.com Similarly, C2-symmetric catalysts have demonstrated high efficacy, with enantiomeric excesses reaching up to 92% in the desymmetrisation of meso-2,3-butanediol (B1221857) at low temperatures. mdpi.com

Acyclic and Glycerol (B35011) Derivatives: The methodology is not limited to cyclic diols. Acylative desymmetrisation has been successfully applied to acyclic meso-1,2-diols and glycerol derivatives, providing access to versatile chiral building blocks. researchgate.net

The desymmetrisation of meso-anhydrides via alcoholysis, catalyzed by chiral organocatalysts, represents another important application, yielding valuable chiral monoesters. This transformation further highlights the utility of enantiotopic group discrimination in asymmetric synthesis. wikipedia.org

Table 2: Asymmetric Desymmetrisation of meso-Diols with Chiral DMAP Catalysts


SubstrateCatalyst TypeCatalyst Loading (mol%)Enantioselectivity (ee or er)Reference
meso-1,2-CyclohexanediolC2-Symmetric Chiral PPY0.5 - 5Up to 90% ee mdpi.com
meso-1,3-DiolsBinaphthyl-based DMAP with tert-alcohol units0.1Up to 95:5 er researchgate.net
meso-2,3-ButanediolC2-Symmetric Chiral PPYNot specifiedUp to 92% ee (at -65 °C) rsc.org
Acyclic meso-1,2-DiolsBinaphthyl-based DMAP with tert-alcohol units0.1High er uni-mainz.de

Emerging Trends in Chiral Acyl Transfer

The field of chiral acyl transfer catalysis using DMAP analogues continues to advance, with new catalyst designs and reaction methodologies emerging. These trends focus on enhancing catalytic activity, expanding substrate scope, and developing novel transformations for constructing complex chiral molecules.

A significant innovation is the development of chiral DMAP-N-oxides . In a departure from traditional DMAP catalysis where the pyridine nitrogen acts as the nucleophile, the oxygen atom of the N-oxide serves as the nucleophilic site. mdpi.comresearchgate.net This modification has led to highly efficient catalysts for reactions like the asymmetric Steglich rearrangement of O-acylated azlactones, producing C-acylated products with quaternary stereocenters in excellent yields (up to 97%) and enantioselectivities (up to 97% ee). mdpi.comresearchgate.net Further rational design of 2-substituted DMAP-N-oxides has enhanced catalytic activity for the dynamic kinetic resolution of azlactones. researchgate.netuni-giessen.deresearchgate.net

Another emerging trend is the creation of bifunctional catalysts . By integrating a DMAP core with another catalytic motif, such as a thiourea (B124793) group, researchers have developed catalysts capable of dual activation. A novel DMAP-thiourea catalyst has been successfully applied to both the Steglich and Black rearrangements, achieving high yields and enantioselectivities (up to 97% ee). acs.org The thiourea moiety is thought to activate the substrate through hydrogen bonding, working in concert with the nucleophilic DMAP unit.

The design of catalysts with unique chiral scaffolds is also a key area of research:

Atropisomeric Biaryl Analogues: Configurationally stable biaryl analogues of DMAP introduce axial chirality, providing a novel structural class of nucleophilic catalysts for asymmetric acyl transfer. highfine.com

Binaphthyl-Based Catalysts with H-Bonding: Attaching a binaphthyl moiety with functional groups capable of hydrogen bonding (e.g., tertiary alcohols) to a 4-aminopyridyl unit has produced exceptionally efficient catalysts. nih.govacgpubs.org These catalysts have proven effective in kinetic resolutions, desymmetrisations, and enantioselective acyl migration reactions to form all-carbon quaternary stereocenters. acgpubs.org

These advanced catalyst designs are pushing the boundaries of what is possible in asymmetric acyl transfer, enabling the synthesis of increasingly complex and valuable chiral compounds with high precision.

Integration of DMAP Catalysis with Flow Chemistry and High-Throughput Methodologies

The integration of catalysis with modern process technologies like continuous flow chemistry and high-throughput screening offers significant advantages in terms of efficiency, safety, scalability, and process optimization. N,N-Dimethylpyridin-4-amine catalysis is well-suited for these applications, both in its homogeneous form and, more powerfully, when immobilized on solid supports.

In continuous flow systems, a reaction mixture is continuously pumped through a reactor, which can be a simple tube or a packed bed containing a catalyst. This setup allows for precise control over reaction parameters, enhanced heat and mass transfer, and safer operation. mdpi.comacs.org DMAP has been used as a unique additive in continuous-flow hydrogenation processes, where it significantly increases catalytic activity and product selectivity. mdpi.comacs.org

A major advancement is the development of immobilized DMAP catalysts . By anchoring the DMAP molecule to a solid support, such as silica or a polymer resin, the catalyst can be easily separated from the product stream, enabling its reuse and simplifying purification. researchgate.net This is particularly advantageous for flow chemistry, where the immobilized catalyst can be packed into a column or reactor. highfine.com

Packed Bed Reactors: Conditions for the Morita-Baylis-Hillman reaction have been developed using a packed bed reactor containing DMAP immobilized on silica. This setup provides high reaction rates and product yields up to 95% with short residence times (30-60 minutes). highfine.com

Monolithic Reactors: DMAP has been immobilized on macro-mesoporous silica monoliths for use in continuous flow esterifications. These monolithic reactors exhibit much lower backpressure compared to traditional packed beds and achieve high turnover rates, demonstrating their potential for sophisticated flow syntheses. researchgate.netresearchgate.net

Immobilized Peptide Catalysts: Oligopeptide catalysts incorporating a DMAP moiety have been immobilized on resin and used for site-selective acylations in flow systems. These catalysts have shown stability over multiple cycles without loss of reactivity or selectivity. uni-giessen.de

The combination of DMAP catalysis with flow technology facilitates automation, on-demand production, and straightforward scaling-out of chemical processes. highfine.com High-throughput methodologies, such as parallel screening of reaction conditions or catalysts, can be used to rapidly optimize these flow processes, accelerating the development of robust and efficient synthetic routes. The use of microwave irradiation in conjunction with DMAP catalysis under solvent-free conditions further represents a green and expeditious approach to synthesis that aligns with the principles of process intensification.

Q & A

Basic: How can researchers optimize the synthesis of N,N-Dimethylpyridin-1-amine to achieve high yields and purity?

Methodological Answer:
Synthesis routes often involve alkylation or reductive amination. For example, using dimethylformamide (DMF) as a dimethyl amino source in palladium-catalyzed C–H activation can yield the compound efficiently . Key factors include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like 1,10-phenanthroline enhance reactivity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity .
  • Temperature control : Reactions at 110–130°C for 16–24 hours balance yield and side-product formation .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures ensures ≥98% purity (USP standards) .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm methyl group integration (δ ~2.3–3.0 ppm for N–CH₃) and pyridine ring signals (δ ~7.0–8.5 ppm) .
  • IR : Peaks at ~1600–1650 cm⁻¹ (C=N stretching) and ~2800–3000 cm⁻¹ (C–H stretching in CH₃ groups) .
  • HRMS : Exact mass analysis (e.g., m/z 122.0840 for C₇H₁₀N₂) validates molecular composition .

Advanced: How do reaction conditions influence regioselectivity in the dimethylamination of pyridine derivatives?

Methodological Answer:
Regioselectivity is dictated by:

  • Substrate electronics : Electron-deficient pyridines favor C–H activation at the para position due to directing effects .
  • Catalytic system : Pd/ligand combinations (e.g., with bidentate ligands) stabilize transition states, reducing competing pathways .
  • Additives : Silver salts (Ag₂CO₃) scavenge halides, preventing catalyst poisoning and improving selectivity .

Advanced: What strategies mitigate N-nitrosamine formation in this compound under storage or reaction conditions?

Methodological Answer:

  • Nitrosating agent control : Avoid nitrite salts or nitric acid in synthesis. Use antioxidants (e.g., ascorbic acid) to scavenge reactive nitrogen species .
  • Analytical monitoring : LC-HRMS or GC-NPD detects trace nitrosamines (e.g., N-nitrosodimethylamine) at ppb levels .
  • Storage : Maintain pH >7 and use amber vials to prevent light-induced degradation .

Basic: How can researchers validate the stability of this compound in aqueous solutions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at elevated temperatures (40–60°C).
  • HPLC analysis : Monitor degradation products (e.g., pyridine-N-oxide) using C18 columns and UV detection at 254 nm .
  • Kinetic modeling : Calculate half-life (t₁/₂) and activation energy (Eₐ) to predict shelf-life .

Advanced: How do steric and electronic effects of substituents impact the catalytic activity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric effects : Bulky substituents on the pyridine ring hinder coordination to metal catalysts (e.g., Pd), reducing turnover frequency .
  • Electronic effects : Electron-donating groups (e.g., –OCH₃) increase ligand basicity, enhancing oxidative addition rates in C–C bond formation .
  • DFT studies : Computational models (e.g., B3LYP/6-31G*) predict charge distribution and transition-state geometries .

Basic: What are the best practices for handling air- or moisture-sensitive reactions involving this compound?

Methodological Answer:

  • Inert atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) to prevent oxidation .
  • Drying agents : Molecular sieves (3Å) or MgSO₄ pre-dry solvents like DMF or THF .
  • Quenching protocols : Add reactions to ice-cold water or saturated NH₄Cl to stabilize intermediates .

Advanced: How can contradictions in reported synthetic yields for this compound be resolved?

Methodological Answer:

  • Reproducibility audits : Validate literature procedures with controlled variables (e.g., reagent batch, humidity).
  • Side-product analysis : Use GC-MS or NMR to identify unaccounted byproducts (e.g., over-alkylated species) .
  • Statistical DoE : Design-of-experiments (e.g., factorial design) isolates critical factors (e.g., temperature vs. catalyst loading) .

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